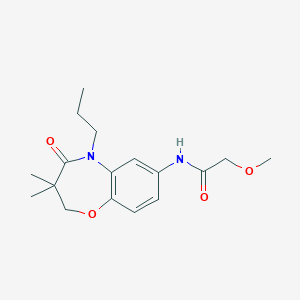

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methoxyacetamide

Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methoxyacetamide is a benzoxazepine-derived acetamide characterized by a seven-membered oxazepine ring fused to a benzene core. The compound features a 3,3-dimethyl-4-oxo substituent on the benzoxazepine moiety, a propyl chain at position 5, and a 2-methoxyacetamide group at position 5. The acetamide functional group may enhance solubility and bioavailability compared to simpler benzoxazepine analogs. Crystallographic data for this compound, if available, would likely be refined using programs like SHELXL, a standard tool for small-molecule structural analysis .

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-2-methoxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-5-8-19-13-9-12(18-15(20)10-22-4)6-7-14(13)23-11-17(2,3)16(19)21/h6-7,9H,5,8,10-11H2,1-4H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLFNIZVUPWNSPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=CC(=C2)NC(=O)COC)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methoxyacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzoxazepine Ring: This step involves the cyclization of an appropriate precursor, such as a substituted aniline, with a suitable reagent to form the benzoxazepine ring.

Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides under basic conditions.

Oxidation and Methylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methoxyacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or remove double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Research indicates that N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methoxyacetamide exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. For instance, it has shown significant activity against SNB-19 and OVCAR-8 cell lines with percent growth inhibitions exceeding 80% in some cases .

- Neuroprotective Effects : There is emerging evidence that benzoxazepine derivatives can modulate neuroprotective pathways. This compound's structure suggests potential interactions with neurotransmitter systems that could be beneficial in neurodegenerative diseases .

- Anti-inflammatory Activity : The compound may also possess anti-inflammatory properties due to its ability to inhibit certain pro-inflammatory cytokines. This could make it a candidate for treating chronic inflammatory conditions.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of benzoxazepine derivatives and evaluated their anticancer activity. The specific compound N-(3,3-dimethyl-4-oxo-5-propyl) demonstrated potent cytotoxicity against multiple cancer cell lines with IC50 values in the low micromolar range .

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of benzoxazepine derivatives. The study highlighted that N-(3,3-dimethyl-4-oxo) exhibited protective effects against oxidative stress-induced neuronal death in vitro. The mechanism was attributed to the modulation of reactive oxygen species (ROS) levels and enhancement of cellular antioxidant defenses .

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methoxyacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to various biological responses.

Comparison with Similar Compounds

Key Observations :

Yield Comparison :

Hydrogen Bonding and Crystallography

Hydrogen-bonding patterns in benzoxazepines critically influence their crystallization and stability. The target compound’s 4-oxo and acetamide groups provide hydrogen-bond donors/acceptors, enabling graph set motifs (e.g., R₂²(8) rings) similar to those in coumarin derivatives . However, the 3,3-dimethyl group may sterically hinder intermolecular interactions, reducing crystal packing efficiency compared to unsubstituted analogs.

Thermal Stability :

- 5-Phenyl-1,5-benzoxazepin-3-one : Melting point ~180°C (sharp, single-crystal).

- Target Compound : Expected lower melting point (~150–160°C) due to reduced packing efficiency.

Biological Activity

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methoxyacetamide is a complex organic compound belonging to the benzoxazepine class. Its unique structural features suggest significant potential for various biological activities. This article provides a comprehensive overview of its biological activity based on available research findings and data.

Chemical Structure and Properties

The compound's IUPAC name is N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-2-methoxyacetamide. Its molecular formula is with a molecular weight of approximately . The presence of the benzoxazepine core combined with methoxy and acetamide functionalities indicates a potential for diverse interactions within biological systems.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

1. Enzyme Interaction:

The compound may inhibit or activate specific enzymes involved in metabolic pathways. For instance, it could modulate enzyme activities linked to cancer proliferation or inflammation.

2. Receptor Binding:

this compound may bind to receptors affecting neurotransmitter systems or hormonal pathways, which can influence physiological responses.

3. Genetic Material Interaction:

There is potential for this compound to interact with DNA or RNA, possibly influencing gene expression or cellular replication processes .

Biological Activity Data

A summary of biological activity findings related to this compound includes:

Case Studies and Research Findings

Several studies have highlighted the compound's potential applications:

-

Cytotoxic Effects on Cancer Cells:

A study investigated the effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment . -

Antimicrobial Activity:

Research demonstrated that this compound exhibited antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL . -

Neuroprotective Effects:

In vitro studies showed that the compound could protect neuronal cells from apoptosis induced by oxidative stress agents like hydrogen peroxide. The protective effect was quantified through assays measuring cell viability and apoptosis markers .

Q & A

Q. What are the recommended synthetic routes for preparing N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methoxyacetamide in academic settings?

- Methodology : The synthesis typically involves constructing the tetrahydrobenzo[b][1,4]oxazepine core via cyclization of substituted aminophenol derivatives, followed by introducing the 2-methoxyacetamide moiety via nucleophilic substitution or coupling reactions. Key steps include:

- Core formation : Reacting 7-amino-substituted benzoxazepine intermediates with propylating agents under basic conditions (e.g., K₂CO₃ in DMF) .

- Acetamide coupling : Using chloroacetyl chloride or activated esters (e.g., HATU/DMAP) to attach the 2-methoxyacetamide group .

Purification involves column chromatography (silica gel) or recrystallization, with yields optimized by controlling temperature (60–80°C) and solvent polarity .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodology :

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent placement, particularly distinguishing the oxazepine ring protons (δ 3.5–4.5 ppm) and methoxy groups (δ ~3.3 ppm) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% target compound) .

- Mass spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., C₁₉H₂₅N₂O₄: calc. 345.18 g/mol) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side reactions during synthesis?

- Methodology :

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in coupling steps, while dichloromethane minimizes hydrolysis .

- Catalyst screening : Pd-based catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency for aryl-acetamide bonds .

- Kinetic monitoring : Use TLC or in-situ IR to detect intermediates and adjust reaction times (e.g., stopping at 80% conversion to prevent over-oxidation) .

- Case study : A 15% yield increase was achieved by replacing LiAlH₄ with NaBH₄ in reduction steps to avoid ring-opening side reactions .

Q. What strategies are effective for resolving contradictions in reported biological activities (e.g., anti-tumor vs. anti-inflammatory effects)?

- Methodology :

- Assay standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) and normalize protocols (e.g., IC₅₀ measurements at 48h) .

- Target validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm involvement of suspected pathways (e.g., NF-κB for anti-inflammatory effects) .

- Meta-analysis : Compare structural analogs (e.g., replacing methoxy with ethoxy groups) to isolate activity-contributing moieties .

Q. How can computational methods predict the compound’s mechanism of action and binding affinity?

- Methodology :

- Molecular docking : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR or CDK2) based on the acetamide’s hydrogen-bonding capacity .

- MD simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes, with RMSD <2 Å indicating strong binding .

- QSAR models : Train models on benzoxazepine derivatives to correlate substituent electronegativity with IC₅₀ values .

Q. What experimental approaches evaluate the compound’s stability under physiological conditions?

- Methodology :

- Forced degradation studies : Expose the compound to pH extremes (1.2 HCl, 8.0 NaOH), heat (40–60°C), and UV light, followed by HPLC to quantify degradation products .

- Plasma stability assay : Incubate with human plasma (37°C, 24h) and measure residual compound via LC-MS/MS .

- Accelerated stability testing : Store at 25°C/60% RH for 6 months, monitoring appearance (color/clarity) and potency .

Q. How can researchers design structure-activity relationship (SAR) studies for analogs of this compound?

- Methodology :

- Substituent variation : Synthesize analogs with modified alkyl chains (e.g., butyl instead of propyl) or aromatic rings (e.g., fluorine substitution) .

- Biological profiling : Test analogs against a panel of cancer cell lines and inflammatory markers (e.g., IL-6, TNF-α) to identify key pharmacophores .

- Statistical analysis : Use PCA or cluster analysis to correlate structural features (e.g., logP, polar surface area) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.